molecular formula C15H14O2 B3192985 Benzyl 2-methylbenzoate CAS No. 67157-60-2

Benzyl 2-methylbenzoate

Cat. No.: B3192985
CAS No.: 67157-60-2
M. Wt: 226.27 g/mol
InChI Key: IRNSYGIUGHROTJ-UHFFFAOYSA-N
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Description

Benzyl 2-methylbenzoate: is an organic compound belonging to the ester family. It is characterized by a benzene ring connected to an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-methylbenzoate can be synthesized through the esterification of 2-methylbenzoic acid with benzyl alcohol. This reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 2-methylbenzoate can undergo oxidation reactions, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles attack the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted this compound compounds.

Scientific Research Applications

Chemistry: Benzyl 2-methylbenzoate is used as a reagent in organic synthesis, aiding in the formation of complex organic molecules .

Biology: In biological research, this compound is utilized to study enzyme interactions and metabolic pathways.

Industry: The compound is employed in the production of fragrances and flavorings due to its pleasant aroma. It is also used in the manufacture of certain polymers and resins .

Mechanism of Action

The mechanism of action of benzyl 2-methylbenzoate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in biological systems, it can inhibit certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Propyl benzoate

Comparison: Benzyl 2-methylbenzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to methyl benzoate and ethyl benzoate, this compound has a higher molecular weight and different solubility characteristics .

Properties

IUPAC Name

benzyl 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-7-5-6-10-14(12)15(16)17-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNSYGIUGHROTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346934
Record name Benzyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67157-60-2
Record name Benzyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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